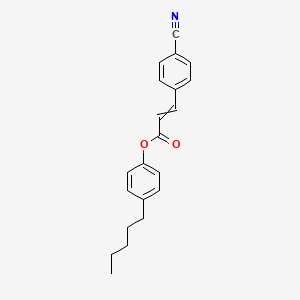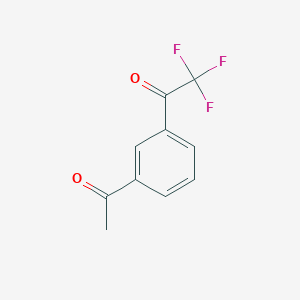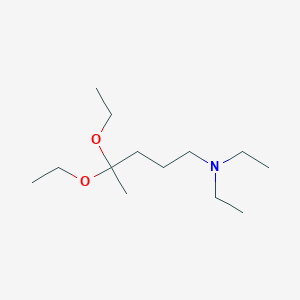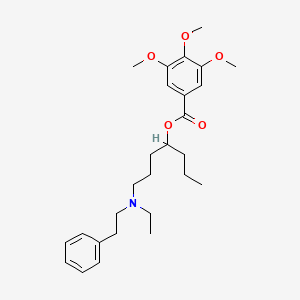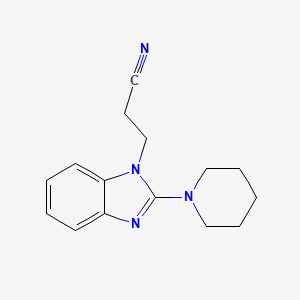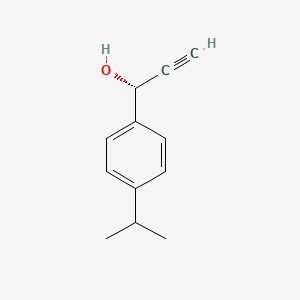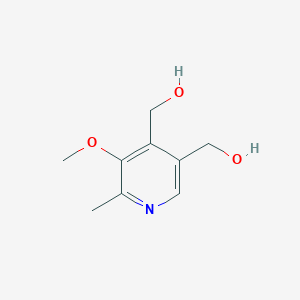![molecular formula C8H9ClO B13798081 Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride CAS No. 78293-53-5](/img/structure/B13798081.png)
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[410]hept-3-ene-7-carbonyl chloride is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with a carbonyl chloride functional group attached to the seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The precursor can be a bicyclic alcohol or a carboxylic acid derivative, which upon reaction with the chlorinating agent, forms the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination of precursors.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.
Electrophiles/Nucleophiles: For addition reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
Cycloaddition Products: Larger ring systems from cycloaddition reactions.
科学研究应用
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]hept-3-ene: Lacks the carbonyl chloride group but shares the bicyclic structure.
Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
Bicyclo[4.1.0]hept-3-ene-7-methyl ester: Contains a methyl ester group.
Uniqueness
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is unique due to its combination of a strained bicyclic structure and a highly reactive carbonyl chloride group. This combination makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
属性
CAS 编号 |
78293-53-5 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC 名称 |
bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2 |
InChI 键 |
OQOMEKUYJUMXGM-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC2C1C2C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




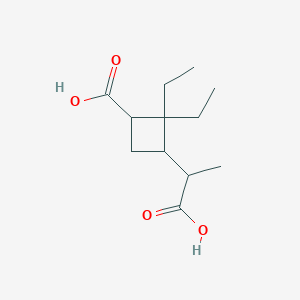
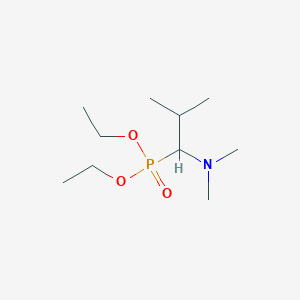
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

